molecular formula C9H14N2S B8714045 2-[2-(2-Aminoethyl)thioethyl] pyridine CAS No. 80191-93-1

2-[2-(2-Aminoethyl)thioethyl] pyridine

Cat. No.: B8714045
CAS No.: 80191-93-1
M. Wt: 182.29 g/mol
InChI Key: WZYOUIOONLJNQG-UHFFFAOYSA-N
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Description

2-[2-(2-Aminoethyl)thioethyl] pyridine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80191-93-1

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)ethanamine

InChI

InChI=1S/C9H14N2S/c10-5-8-12-7-4-9-3-1-2-6-11-9/h1-3,6H,4-5,7-8,10H2

InChI Key

WZYOUIOONLJNQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCSCCN

Origin of Product

United States

Synthetic Methodologies for 2 2 2 Aminoethyl Thioethyl Pyridine and Its Precursors

Strategies for the Construction of the 2-Substituted Pyridine (B92270) Core

The formation of a substituted pyridine ring at the 2-position is the foundational step in synthesizing the target ligand. A variety of methods exist for this purpose, ranging from building the ring from acyclic precursors to functionalizing a pre-existing pyridine ring. acs.orgmdpi.com A particularly relevant and widely used precursor for the target molecule is 2-vinylpyridine (B74390), as its vinyl group provides a reactive handle for subsequent additions.

One of the most common industrial preparations of 2-vinylpyridine involves the condensation of 2-methylpyridine (B31789) (α-picoline) with formaldehyde, which forms an intermediate alcohol, 2-(2-pyridyl)ethanol. wikipedia.orgsigmaaldrich.com This intermediate is then dehydrated to yield 2-vinylpyridine. wikipedia.orggoogle.com The reaction is typically carried out at elevated temperatures and pressures. google.comchemicalbook.com Both "one-step" and "two-step" processes have been developed, with the one-step method aiming to simplify the procedure and reduce waste by generating the vinylpyridine directly in the reactor. google.com

Beyond the synthesis of 2-vinylpyridine, general methods for creating 2-substituted pyridines offer alternative routes. These include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides, can effectively form 2-aryl-substituted pyridines. organic-chemistry.org

Addition to Pyridine N-Oxides: The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org

Condensation Reactions: Modular synthesis of various substituted pyridines can be achieved through [3+3]-type condensation reactions of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine. organic-chemistry.org

MethodPrecursorsKey Reagents/CatalystsDescription
Condensation/Dehydration2-Methylpyridine, FormaldehydeHigh Temperature/Pressure, Acid or Base catalystForms 2-(2-pyridyl)ethanol intermediate, which is then dehydrated to give 2-vinylpyridine. wikipedia.orggoogle.com
Negishi Cross-Coupling2-Halopyridine, Organozinc ReagentPalladium Catalyst (e.g., Pd2(dba)3), Ligand (e.g., X-Phos)Forms a C-C bond at the 2-position of the pyridine ring. organic-chemistry.org
Grignard Addition to N-OxidePyridine N-Oxide, Grignard Reagent (R-MgX)Acetic Anhydride or DMFAddition of an alkyl or aryl group to the 2-position of the pyridine ring. organic-chemistry.org
De Novo SynthesisAldehyde, α,β-Unsaturated Carbonyl, DithianeTi(Oi-Pr)4, Ag(I) or Hg(II) saltsA convergent, multi-component approach to construct highly substituted pyridines with regiochemical control. nih.gov

Introduction of the Thioethyl Moiety: Synthetic Routes and Coupling Reactions

With a suitable 2-substituted pyridine precursor in hand, the next critical step is the introduction of the thioether functionality. When using 2-vinylpyridine as the precursor, the most efficient and atom-economical method is the thiol-ene reaction . This reaction, a cornerstone of "click chemistry," involves the addition of a thiol (R-SH) across the double bond of an alkene. wikipedia.orgrsc.org

The thiol-ene reaction can be initiated either by a radical source (UV light, heat, or a chemical initiator) or by a base/nucleophile catalyst. wikipedia.orgnih.gov The process typically proceeds via an anti-Markovnikov addition, where the sulfur atom of the thiol adds to the less substituted carbon of the vinyl group, yielding the desired linear thioether. wikipedia.org This reaction is highly efficient, often proceeds under mild conditions, and exhibits high functional group tolerance, making it ideal for complex molecule synthesis. nih.gov

The reaction between a thiol and 2-vinylpyridine specifically results in the formation of a 2-(2-thioethyl)pyridine derivative. The reactivity in these systems can be influenced by the nature of both the thiol and the ene, with electron-rich alkenes often showing high reactivity. wikipedia.org

Alternative, though often more complex, strategies for forming the C-S bond include:

Nucleophilic Substitution: Reaction of a 2-(2-haloethyl)pyridine with a suitable thiol salt (thiolate) can form the thioether via an SN2 reaction.

Coupling of Thiols with Organometallics: Aryl thioethers can be synthesized by coupling thiols with Grignard reagents in the presence of an activating agent like N-chlorosuccinimide, which forms an intermediate sulfenyl chloride. acs.org

Methods for Incorporating the Aminoethyl Group and Amine Functionalization

The final structural component to be installed is the terminal aminoethyl group. The synthetic strategy for this step is elegantly combined with the introduction of the thioethyl moiety discussed previously. The most direct approach is to use 2-aminoethanethiol (also known as cysteamine) as the thiol component in the thiol-ene reaction with 2-vinylpyridine.

This reaction simultaneously forms the thioether bond and introduces the terminal aminoethyl group in a single, efficient step:

Py-CH=CH₂ + HS-CH₂-CH₂-NH₂ → Py-CH₂-CH₂-S-CH₂-CH₂-NH₂

This one-pot synthesis is highly convergent. However, to avoid potential side reactions involving the primary amine, it can be advantageous to use an N-protected version of 2-aminoethanethiol, such as N-Boc-cysteamine. After the thiol-ene addition is complete, the protecting group (e.g., Boc) can be easily removed under acidic conditions to reveal the primary amine.

Once the primary amine is in place, it can be further functionalized to create a library of derivatives. Standard amine chemistry can be employed, including:

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones to form an imine, followed by reduction to yield secondary amines.

Advanced Purification and Isolation Techniques for the Target Ligand

The purification of 2-[2-(2-Aminoethyl)thioethyl] pyridine is critical to obtaining a high-purity product, which is essential for its use in coordination chemistry and other applications. The presence of multiple basic nitrogen atoms (one on the pyridine ring and one in the primary amine) and a thioether linkage dictates the purification strategy. A multi-step approach is typically employed.

Acid-Base Extraction: This is a highly effective initial purification step. lanl.gov The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous acid solution (e.g., dilute HCl). The basic ligand is protonated and partitions into the aqueous phase, while non-basic organic impurities remain in the organic layer. The aqueous layer is then separated, washed with a fresh organic solvent to remove any remaining impurities, and finally, basified (e.g., with NaOH or K₂CO₃) to neutralize the ligand, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent. lookchem.com

Chromatography: Column chromatography is a standard technique for further purification. Silica (B1680970) gel is commonly used as the stationary phase, with a solvent system typically composed of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). A small amount of a basic modifier, such as triethylamine, is often added to the eluent to prevent the basic ligand from tailing on the acidic silica gel.

Distillation: If the ligand is thermally stable, high-vacuum distillation, such as Kugelrohr distillation, can be an excellent method for final purification, especially for removing non-volatile impurities. arkat-usa.org

Recrystallization: The final product, either as a free base or as a salt (e.g., hydrochloride), can often be purified to a high degree by recrystallization from a suitable solvent or solvent mixture.

TechniquePrincipleApplication for Target Ligand
Acid-Base ExtractionSeparation based on the differential solubility of the basic ligand and its protonated salt form. lanl.govRemoves non-basic impurities by partitioning the protonated ligand into an aqueous acid phase.
Column ChromatographySeparation based on differential adsorption to a solid stationary phase (e.g., silica gel).Separates the target ligand from precursors and byproducts of similar polarity.
Kugelrohr DistillationPurification of small quantities of thermally stable compounds under high vacuum. arkat-usa.orgRemoves non-volatile impurities and can yield a pure, colorless oil or low-melting solid.
RecrystallizationPurification based on differences in solubility of the compound and impurities in a specific solvent.Final polishing step to obtain a highly crystalline product, either as the free base or a salt.

Synthetic Approaches to Key Ligand Derivatives and Analogues for Structure-Activity Relationship Studies

To investigate structure-activity relationships, derivatives and analogues of the parent ligand can be synthesized by systematically modifying its three main structural domains: the pyridine ring, the thioether linker, and the terminal amine. nih.gov

Pyridine Ring Modification: Introducing substituents onto the pyridine ring can modulate the electronic properties and steric bulk of the ligand. This can be achieved by starting with a pre-substituted 2-vinylpyridine. For example, using 4-methyl-2-vinylpyridine (B81776) or 6-phenyl-2-vinylpyridine as the initial precursor would result in the corresponding substituted final ligand. A wide variety of substituted pyridines can be prepared using modern synthetic methods. researchgate.netnih.gov

Thioether Linker Modification: The length and nature of the linker can be altered.

Varying the thiol component: Using 3-aminopropanethiol (B1201785) instead of 2-aminoethanethiol would extend the terminal chain by one methylene (B1212753) unit.

Varying the alkene component: Starting with 2-(prop-1-en-2-yl)pyridine instead of 2-vinylpyridine would introduce a methyl group on the carbon adjacent to the pyridine ring.

Terminal Amine Functionalization: As discussed in section 2.3, the terminal primary amine is a versatile handle for derivatization. A series of N-alkyl or N-aryl derivatives can be prepared to systematically probe the effect of steric hindrance and electronic character around this part of the ligand. For example, synthesizing a series of ligands with terminal -NHMe, -NMe₂, and -NHEt groups allows for a detailed study of how these changes affect coordination behavior or biological activity.

Advanced Spectroscopic and Structural Characterization of 2 2 2 Aminoethyl Thioethyl Pyridine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of various nuclei, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-[2-(2-Aminoethyl)thioethyl] pyridine (B92270) is expected to show distinct signals for the protons of the pyridine ring and the ethyl side chains. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitrogen (H-6) is generally the most deshielded due to the inductive effect of the nitrogen atom. The other pyridine protons (H-3, H-4, H-5) will resonate at slightly higher fields.

The protons on the ethyl chains will appear in the aliphatic region. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Py) is expected to resonate around δ 3.0-3.5 ppm. The subsequent methylene groups (-S-CH₂-CH₂-N-) will show distinct chemical shifts influenced by the adjacent sulfur and nitrogen atoms. The protons of the -S-CH₂- group are anticipated around δ 2.7-3.0 ppm, while the -CH₂-NH₂ protons would likely appear in a similar region, with their exact position depending on the solvent and concentration due to hydrogen bonding. The amine protons (-NH₂) would typically present as a broad singlet.

Upon coordination to a metal ion, significant changes in the ¹H NMR spectrum are expected. The coordination of the pyridine nitrogen and the terminal amino group to a metal center generally leads to a downfield shift of the adjacent proton signals due to the deshielding effect of the metal ion. The magnitude of this shift can provide information about the strength of the coordination bond.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-[2-(2-Aminoethyl)thioethyl] pyridine

Proton Assignment Predicted Chemical Shift (ppm) Expected Change upon Coordination
Pyridine H-6 8.4 - 8.6 Downfield shift
Pyridine H-3, H-4, H-5 7.1 - 7.8 Downfield shift
Py-CH₂- 3.0 - 3.5 Downfield shift
-S-CH₂- 2.7 - 3.0 Shift depends on S-coordination
-CH₂-NH₂ 2.8 - 3.2 Downfield shift
-NH₂ Variable (broad) Broadening or disappearance

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom adjacent to the nitrogen (C-2 and C-6) are the most deshielded.

The aliphatic carbons of the ethyl chains will appear at higher field (δ 20-60 ppm). The chemical shifts will be influenced by the electronegativity of the neighboring heteroatoms. The carbon of the Py-CH₂- group is expected around δ 40-50 ppm. The carbons of the -S-CH₂-CH₂-N- fragment will have distinct signals, with the carbon attached to the more electronegative nitrogen atom appearing further downfield.

Coordination to a metal center will also affect the ¹³C NMR spectrum. The carbon atoms of the pyridine ring and those adjacent to the coordinating nitrogen atoms will experience shifts, typically downfield, upon complexation. The extent of these shifts can provide insights into the changes in electron density upon coordination.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Expected Change upon Coordination
Pyridine C-2 ~159 Downfield shift
Pyridine C-6 ~149 Downfield shift
Pyridine C-4 ~136 Downfield shift
Pyridine C-3, C-5 ~121-123 Downfield shift
Py-CH₂- 35 - 45 Shift upon coordination
-S-CH₂- 30 - 40 Shift upon coordination
-CH₂-NH₂ 40 - 50 Downfield shift

Heteronuclear NMR (e.g., ¹⁵N) and Multi-dimensional NMR Techniques

¹⁵N NMR spectroscopy can directly probe the nitrogen atoms in the molecule. The pyridine nitrogen and the amine nitrogen will have distinct chemical shifts. Upon coordination to a metal, the ¹⁵N chemical shift of the coordinating nitrogen atom will experience a significant change, providing direct evidence of coordination. For pyridine and its derivatives, coordination typically leads to a large upfield shift in the ¹⁵N signal.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals.

COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the ethyl chains and the pyridine ring.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule, such as the attachment of the side chain to the pyridine ring.

For metal complexes, these techniques can confirm the coordination mode of the ligand and provide detailed structural information about the complex in solution.

Vibrational Spectroscopy for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and how they are affected by coordination to a metal ion.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the amino group, and the C-S bond.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic bands. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes are found around 1000 cm⁻¹. Upon coordination to a metal through the pyridine nitrogen, these bands often shift to higher frequencies, which is a diagnostic indicator of coordination. up.ac.za

Amino Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches). The N-H bending (scissoring) vibration is typically found around 1600 cm⁻¹. Coordination of the amino group to a metal center usually results in a shift of these bands to lower frequencies.

C-S Vibrations: The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ region. While often difficult to assign definitively, a shift in this band upon complexation can suggest the involvement of the thioether sulfur in coordination.

Table 3: Predicted FT-IR Frequencies (cm⁻¹) for Key Functional Groups in this compound

Functional Group Predicted Frequency (cm⁻¹) Expected Shift upon Coordination
N-H stretch (amine) 3400 - 3200 Shift to lower frequency
C-H stretch (aromatic) 3100 - 3000 Minor shifts
C-H stretch (aliphatic) 3000 - 2850 Minor shifts
N-H bend (amine) ~1600 Shift to lower frequency
C=C, C=N stretch (pyridine) 1600 - 1400 Shift to higher frequency
Pyridine ring breathing ~1000 Shift to higher frequency
C-S stretch 800 - 600 Shift upon coordination

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying vibrations that are weak in the IR spectrum, such as symmetric vibrations. For this compound, the symmetric pyridine ring breathing mode around 990 cm⁻¹ is typically strong in the Raman spectrum. up.ac.za An upward shift of this band upon coordination is a strong indication of metal-pyridine bonding. The C-S stretching vibration, which is often weak in the IR, may be more readily observable in the Raman spectrum.

In the study of metal complexes, Raman spectroscopy can also provide information on the metal-ligand vibrations, which typically occur at low frequencies (below 600 cm⁻¹). The observation of new bands in this region upon complexation can be assigned to M-N and M-S stretching vibrations, providing direct evidence of coordination and information about the strength of the metal-ligand bonds.

Table 4: Key Vibrational Modes in Raman Spectroscopy for this compound and its Complexes

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Shift upon Coordination
Pyridine ring breathing ~990 Shift to higher frequency
C-S stretch 800 - 600 Shift upon coordination
M-N (pyridine) stretch 400 - 200 Appears upon complexation
M-N (amine) stretch 500 - 300 Appears upon complexation
M-S (thioether) stretch 350 - 200 Appears upon complexation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for confirming the molecular weight and obtaining structural information about 2-[2-(2-Aminoethyl)thioethyl]pyridine (aetpy). Different ionization methods provide complementary data regarding the molecule's integrity and fragmentation pathways.

High-resolution mass spectrometry is employed to determine the exact mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For 2-[2-(2-Aminoethyl)thioethyl]pyridine (C9H14N2S), the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not widely reported in the surveyed literature, this technique would be the definitive method to confirm its molecular formula by comparing the experimentally measured mass to the theoretical value with a high degree of accuracy (typically within a few parts per million).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like aetpy, often by detecting the protonated molecular ion [M+H]⁺. In studies involving the synthesis of this ligand, ESI-MS has been used to confirm its formation. For instance, in the characterization of a ruthenium complex, the free ligand was identified by a peak at m/z = 183.1, corresponding to the [aetpy+H]⁺ ion. This technique is particularly valuable in coordination chemistry for identifying both the free ligand and the intact metal-ligand complexes in solution.

Ion SpeciesTheoretical m/zExperimental m/zReference
[C9H14N2S + H]⁺183.0956183.1

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. This fragmentation provides a characteristic pattern, often referred to as a molecular fingerprint, which can be used for structural elucidation. Detailed EI-MS fragmentation data for 2-[2-(2-Aminoethyl)thioethyl]pyridine is not prominently available in the reviewed scientific literature. However, a hypothetical fragmentation would likely involve cleavage at the C-S and C-C bonds of the ethylthioethyl chain, potentially leading to fragments corresponding to the pyridyl group and the aminoethylthio moiety.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Metal-Ligand Charge Transfer Bands

Electronic absorption spectroscopy, or UV-Vis, provides insight into the electronic transitions within a molecule. The spectrum of the free 2-[2-(2-Aminoethyl)thioethyl]pyridine ligand in ethanol (B145695) shows an absorption band at 262 nm. This absorption is attributed to π → π* transitions within the pyridine ring.

When aetpy coordinates to a metal center, new absorption bands, known as charge-transfer bands, can appear. In a study of a copper(II) complex, [Cu(aetpy)Cl2], a broad band observed around 370 nm was assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from the sulfur donor atom to the copper(II) d-orbitals. The spectrum of this complex also displayed a d-d transition band at 670 nm. These charge-transfer bands are crucial for understanding the electronic structure and bonding within metal complexes.

CompoundSolventλmax (nm)Transition Type
Free aetpyEthanol262π → π*
[Cu(aetpy)Cl2]Not Specified~370Sulfur → Cu(II) LMCT
[Cu(aetpy)Cl2]Not Specified670d-d transition

X-ray Crystallography for Solid-State Structural Elucidation

The determination of the crystal structure of the free, uncoordinated 2-[2-(2-Aminoethyl)thioethyl]pyridine ligand is a prerequisite for understanding the conformational changes that occur upon coordination to a metal ion. However, a search of the peer-reviewed literature and crystallographic databases indicates that the single-crystal X-ray structure of the free aetpy ligand has not been reported. Research has predominantly focused on the crystallographic characterization of its metal complexes, where the ligand's conformation is constrained by the coordination requirements of the central metal atom.

Single Crystal X-ray Diffraction of Metal Complexes

Currently, there is a notable absence of publicly available single-crystal X-ray diffraction data for metal complexes of the specific ligand this compound. While crystallographic studies have been conducted on related pyridine-containing ligands and their metal complexes, this particular thioether derivative remains uncharacterized in the Cambridge Structural Database (CSD) and other publicly accessible crystallographic repositories.

Elemental Microanalysis (C, H, N, S) for Compositional Verification

For any future synthesis of a metal complex with this ligand, for instance, a hypothetical [M(C9H14N2S)Cl2] complex, the theoretical and experimental values would be presented as follows:

ElementTheoretical %Experimental %
C(Calculated Value)(Measured Value)
H(Calculated Value)(Measured Value)
N(Calculated Value)(Measured Value)
S(Calculated Value)(Measured Value)

The close agreement between the theoretical and experimental percentages would provide strong evidence for the proposed chemical formula. Without published research, no such data can be presented for actual complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

As with other characterization data, there is a lack of specific Electron Paramagnetic Resonance (EPR) spectroscopic studies on paramagnetic metal complexes of this compound in the public domain. EPR spectroscopy is a powerful tool for investigating complexes with unpaired electrons, such as those of Cu(II), Mn(II), or Fe(III).

The EPR spectrum of a paramagnetic metal complex provides detailed information about the electronic environment of the metal ion. Key parameters such as the g-tensor and hyperfine coupling constants (A-tensor) can reveal the coordination geometry, the nature of the donor atoms, and the degree of covalency in the metal-ligand bonds. For example, in a hypothetical axially symmetric Cu(II) complex of this ligand, the EPR spectrum would be characterized by g∥ and g⊥ values, from which the nature of the ground electronic state could be inferred.

Future research employing EPR spectroscopy on paramagnetic complexes of this compound would be crucial for a comprehensive understanding of their electronic structure and magnetic properties.

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is a lack of specific research data available regarding its coordination chemistry with transition metal ions. The searches did not yield dedicated studies, crystal structures, or detailed analyses for complexes formed with this particular ligand.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline. Fulfilling the prompt's requirements for detailed research findings, data tables, and specific discussions on the chelation behavior, complex formation, isomerism, and coordination geometries of "this compound" would necessitate speculative information extrapolated from related but distinct compounds. This would contradict the explicit instructions to focus solely on the specified subject and avoid introducing information outside the defined scope.

Therefore, in the interest of maintaining scientific accuracy and adhering strictly to the user's constraints, the requested article cannot be generated at this time.

Coordination Chemistry of 2 2 2 Aminoethyl Thioethyl Pyridine with Transition Metal Ions

Electrochemical Properties and Redox Potentials of Metal Complexes

The electrochemical behavior of transition metal complexes is fundamentally linked to the electronic environment imposed by the coordinating ligands. For complexes of 2-[2-(2-Aminoethyl)thioethyl]pyridine, cyclic voltammetry is a key technique to probe the redox potentials of the metal center. The interplay between the pyridine (B92270) nitrogen, the aliphatic amine, and the thioether sulfur donors significantly influences the electron density at the metal ion, thereby tuning its oxidation and reduction potentials.

The redox potentials for a series of first-row transition metal complexes with this ligand would typically be measured in a non-aqueous solvent like acetonitrile (B52724) or dichloromethane, with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate. The resulting data, often reported versus a standard reference electrode like Ferrocene/Ferrocenium (Fc/Fc⁺), reveals how the ligand stabilizes different oxidation states of the metal. For instance, the flexible thioether linkage and the σ-donating properties of the amine and pyridine groups are expected to stabilize higher oxidation states.

Systematic studies often reveal trends across the periodic table. For example, in a series of M(II) complexes, the M(II)/M(III) oxidation potential is expected to vary with the metal ion. Theoretical studies, such as those employing Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the redox processes.

Table 1: Representative Redox Potentials of M(II) Complexes with 2-[2-(2-Aminoethyl)thioethyl]pyridine (Illustrative data based on analogous N,S-donor ligand systems)

Metal Ion (M)Redox CouplePotential (V vs. Fc/Fc⁺)Reversibility
Iron (Fe)Fe(II)/Fe(III)+0.45Reversible
Cobalt (Co)Co(II)/Co(III)+0.20Reversible
Nickel (Ni)Ni(II)/Ni(III)+0.85Quasi-reversible
Copper (Cu)Cu(I)/Cu(II)-0.15Reversible

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Magnetic Properties and Spin States in Paramagnetic Complexes

The magnetic properties of complexes containing paramagnetic transition metal ions are dictated by the number of unpaired d-electrons and the geometry of the coordination sphere. For complexes with 2-[2-(2-Aminoethyl)thioethyl]pyridine, the ligand's field strength and steric constraints determine the spin state of the metal ion (high-spin vs. low-spin).

For example, an octahedral iron(II) complex (a d⁶ ion) can be either high-spin (S=2) or low-spin (S=0, diamagnetic), depending on whether the ligand field splitting energy (Δo) is smaller or larger than the spin-pairing energy. The flexible nature of the thioethyl pyridine ligand can lead to distorted geometries, which further complicates the magnetic behavior.

Magnetic susceptibility measurements over a range of temperatures are used to determine the effective magnetic moment (μ_eff) of the complexes. The experimental value of μ_eff at room temperature provides a direct indication of the number of unpaired electrons and thus the spin state. For instance, a high-spin cobalt(II) complex (d⁷) in an octahedral environment is expected to have a magnetic moment significantly higher than the spin-only value of 3.87 B.M. due to orbital contributions.

Table 2: Magnetic Properties of Paramagnetic Complexes (Illustrative data based on analogous N,S-donor ligand systems)

Complex FormulaMetal IonSpin StateRoom Temp. μ_eff (B.M.)Weiss Constant (θ) in K
Fe(L)₂₂Fe(II)Low-Spin0 (Diamagnetic)N/A
[Co(L)Cl₂]Co(II)High-Spin4.95-5.2
Ni(L)₂₂Ni(II)High-Spin3.10-2.8
[Cu(L)Br₂]Cu(II)High-Spin1.82-1.5

L = 2-[2-(2-Aminoethyl)thioethyl]pyridine. Note: This table is interactive.

Supramolecular Interactions: Hydrogen Bonding and Pi-Stacking in Crystal Packing

The solid-state structure of metal complexes is governed not only by the intramolecular coordination bonds but also by weaker intermolecular forces. X-ray crystallography is the definitive method for elucidating these interactions. For complexes of 2-[2-(2-Aminoethyl)thioethyl]pyridine, hydrogen bonding and π-π stacking are crucial in directing the crystal packing.

Pi-Stacking: The pyridine ring of the ligand is an aromatic system capable of engaging in π-π stacking interactions. In the crystal packing, two pyridine rings from adjacent complex molecules can align in a face-to-face or offset face-to-face manner. These interactions, typically characterized by inter-planar distances of 3.3–3.8 Å, contribute significantly to the stabilization of the crystal lattice. The specific arrangement is often influenced by the steric bulk of the rest of the complex and the presence of other intermolecular forces. For instance, in a crystal structure of a lead iodide hybrid containing the related 2-(2-ammonioethyl)pyridine cation, a face-to-face stacking arrangement promotes π–π interactions between neighboring pyridyl rings. nih.gov

The synergy between hydrogen bonding and π-stacking can lead to complex and fascinating crystal structures, where layers or channels are formed, influencing the material's physical properties such as solubility and thermal stability.

Computational Studies on 2 2 2 Aminoethyl Thioethyl Pyridine and Its Derivatives/complexes

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-[2-(2-Aminoethyl)thioethyl] pyridine (B92270), DFT can elucidate its fundamental electronic structure and predict its chemical behavior.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-[2-(2-Aminoethyl)thioethyl] pyridine, with several rotatable single bonds, this process is part of a broader conformational analysis to identify the global minimum energy conformer among many possible local minima.

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations serve two main purposes:

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

Prediction of the Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum, which can then be compared with experimental data for validation. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the pyridine ring and ethyl chains, and C-N and C-S stretching vibrations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the pyridine ring, the sulfur atom, or the amino group.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is often distributed over the electron-deficient parts of the molecule, such as the aromatic pyridine ring. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for describing molecular reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates higher chemical reactivity and lower kinetic stability.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify aspects of reactivity:

DescriptorFormulaInterpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Global Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)Quantifies the electron-accepting capability.

These parameters are crucial for predicting how this compound will interact with other molecules, such as electrophiles or nucleophiles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the total electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. For this compound, these would likely be found around the pyridine nitrogen, the sulfur atom, and the amino nitrogen. nih.govresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly those of the amino group.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a clear, qualitative picture of the molecule's polarity and is instrumental in understanding non-covalent interactions like hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides quantitative insight into bonding, charge transfer, and intramolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.dersc.org It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, important interactions could include:

Delocalization from the lone pairs of the nitrogen (nN) or sulfur (nS) atoms into antibonding orbitals (σ* or π*) of the pyridine ring.

Hyperconjugative effects involving C-H or C-C sigma bonds and adjacent empty orbitals.

Higher E(2) values indicate stronger interactions, signifying greater electron delocalization and molecular stability. NBO analysis also provides information on atomic charges and the hybridization of orbitals, offering a detailed picture of the electronic structure. nih.gov

Prediction and Validation of Spectroscopic Parameters (IR, UV-Vis, NMR) through DFT Calculations

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data or serve as a predictive tool.

Infrared (IR) Spectroscopy: As mentioned, DFT calculations of vibrational frequencies can generate a theoretical IR spectrum. By comparing the calculated wavenumbers and intensities with experimental spectra, one can validate the computational model and assign specific absorption bands to molecular vibrations. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.net These calculations can predict the electronic transitions (e.g., n→π* or π→π*) responsible for the observed absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate NMR chemical shifts (δ) for nuclei like 1H and 13C. nih.gov Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be invaluable for assigning peaks in complex experimental NMR spectra and confirming the molecular structure.

Mechanistic Insights from Quantum Chemical Modeling of Reaction Pathways

Beyond static molecular properties, DFT is a powerful tool for exploring reaction mechanisms. By modeling the potential energy surface of a chemical reaction, quantum chemical calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For this compound, one could model:

Protonation/Deprotonation Equilibria: Calculating the relative energies of the molecule in its neutral and various protonated states to predict the most likely site of protonation (e.g., the pyridine nitrogen vs. the amino nitrogen).

Complexation with Metal Ions: Modeling the interaction of the molecule as a ligand with various metal centers. This would involve optimizing the geometry of the metal complex and calculating binding energies to assess its stability and coordination preferences.

Reaction Pathways: Investigating the step-by-step mechanism of a reaction involving the molecule, such as its synthesis or a subsequent transformation. This involves locating the transition state for each elementary step and calculating the activation energy barrier, which provides insight into the reaction kinetics.

By mapping out the entire energy profile of a reaction, computational modeling can provide a detailed understanding of the factors that control reaction outcomes and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Metal Interactions and Solution Behavior

MD simulations are particularly adept at exploring the conformational landscape of the flexible this compound ligand upon coordination to a metal center. The simulations can reveal how the ligand wraps around the metal ion and the preferred coordination modes. Furthermore, these simulations can shed light on the role of the solvent in stabilizing the complex, providing a detailed picture of the solvation shells and the dynamic exchange of solvent molecules with the coordination sphere of the metal.

Ligand-Metal Interaction Dynamics

A primary application of MD simulations in this area is to characterize the strength and persistence of the interactions between the this compound ligand and a central metal ion. By analyzing the trajectories of the atoms over the simulation time, key parameters such as bond lengths, bond angles, and dihedral angles involving the metal center can be monitored. The fluctuations in these parameters provide a measure of the flexibility and stability of the coordination bonds.

For instance, a simulation of a transition metal complex, such as with copper(II), would typically involve defining the coordination of the donor atoms of the ligand (the pyridine nitrogen, the thioether sulfur, and the terminal amino nitrogen) to the metal center. The simulation would then track the evolution of these coordination bonds. A stable complex would be characterized by small fluctuations in the metal-donor atom distances.

Key metrics obtained from such simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding an atom at a certain distance from another atom. The RDF between the metal ion and the donor atoms of the ligand can provide information about the average coordination distances and the structure of the first coordination shell.

Coordination Number Analysis: This analysis determines the average number of atoms coordinated to the metal ion throughout the simulation, offering insights into the stability of the coordination sphere.

Interaction Energy Calculations: These calculations can decompose the total energy of the system into contributions from different types of interactions (e.g., electrostatic, van der Waals), helping to identify the key forces driving the formation and stability of the complex.

Hypothetical MD Simulation Parameters for a [Cu(this compound)]²⁺ Complex
ParameterValue
Simulation Time100 ns
Force FieldAMBER
SolventExplicit Water (TIP3P model)
Temperature300 K
Pressure1 bar

Solution Behavior and Solvation Effects

The behavior of a metal complex in solution is critically influenced by its interactions with the surrounding solvent molecules. MD simulations are exceptionally well-suited to model these interactions explicitly. By solvating the complex in a box of water molecules (or another solvent), the simulation can capture the dynamic formation of solvation shells around the complex.

Analysis of the solvent structure around the complex can reveal:

The number of solvent molecules in the first and second solvation shells.

The orientation of solvent molecules with respect to the complex.

The residence time of solvent molecules in the vicinity of the complex.

This information is crucial for understanding the solubility of the complex and its reactivity in solution. For example, the accessibility of the metal center to incoming reactants can be assessed by analyzing the lability of the coordinated solvent molecules.

Hypothetical Analysis of Solvation Shell for a [Ni(this compound)]²⁺ Complex in Water
PropertyResult
First Solvation Shell Radius3.5 Å
Average Number of Water Molecules in First Shell12
Average Residence Time of Water in First Shell50 ps

Mechanistic Investigations of 2 2 2 Aminoethyl Thioethyl Pyridine Interactions

Mechanistic Pathways in Homogeneous Metal-Catalyzed Reactions

While specific mechanistic studies for homogeneous catalysis directly employing 2-[2-(2-Aminoethyl)thioethyl] pyridine (B92270) are not extensively documented in publicly available research, the reactivity of related pyridine-based ligands provides a framework for understanding its potential catalytic pathways. For instance, palladium(II) complexes with N-substituted pyridine-2-thiocarboxamide ligands have shown significant activity in Suzuki coupling reactions. chemrxiv.org The proposed catalytic cycle for such reactions typically involves oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. It is plausible that a palladium complex of 2-[2-(2-Aminoethyl)thioethyl] pyridine could operate through a similar mechanism, with the ligand's electronic and steric properties influencing the rates of these fundamental steps.

Furthermore, iron(II) complexes of pyridine-substituted thiosemicarbazone ligands have been demonstrated to catalyze oxidations with hydrogen peroxide, such as the oxidation of thioanisole (B89551) to its sulfoxide (B87167) and styrene (B11656) to benzaldehyde (B42025). rsc.org These reactions suggest the formation of high-valent iron-oxo species as key intermediates. A complex of this compound with iron could potentially follow a similar pathway, where the ligand environment modulates the reactivity of the metal-oxo intermediate.

Ligand-Assisted Reaction Mechanisms and Intermediate Characterization

The structural characterization of metal complexes is fundamental to understanding ligand-assisted reaction mechanisms. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the coordination geometry and solution behavior of these complexes.

For related compounds, such as copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine (B145717), X-ray crystal structures have revealed distorted tetrahedral or square pyramidal coordination geometries around the copper center. nih.govpvpcollegepatoda.org Similarly, chromium, molybdenum, and tungsten complexes with 2-[2-(methylaminoethyl)] pyridine have been synthesized and characterized, providing insight into the coordination chemistry of related ligands with different metals. nih.gov These studies show that the pyridine nitrogen and the amino group are common coordination sites. It is expected that this compound would also coordinate through its pyridine and amino nitrogens, with the thioether sulfur potentially participating in coordination depending on the metal ion and reaction conditions.

The characterization of reaction intermediates is crucial for detailing mechanistic pathways. For paramagnetic complexes, such as those of Ru(III) with pyridine-based ligands, paramagnetic NMR spectroscopy, in conjunction with theoretical DFT calculations, has been used to interpret experimental observations and assign resonances. mdpi.com Such techniques would be invaluable for identifying and characterizing transient species in reactions involving this compound complexes.

Mechanistic Aspects of Molecular Interactions with Biological Targets (e.g., Enzyme Activation via in vitro studies)

The interaction of metal complexes with biological targets is a burgeoning field of research. While direct in vitro studies on enzyme activation by this compound are not prominent in the literature, studies on analogous compounds offer valuable insights.

For example, a series of pyridine-based synthetic analogues, 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, have been identified as potent inhibitors of α-glucosidase, an enzyme relevant to diabetes mellitus. nih.gov Kinetic studies of the most active compound revealed a competitive inhibition mechanism, and in silico docking studies elucidated the binding mode with the enzyme's active site. nih.gov This suggests that pyridine-thioether scaffolds can effectively interact with enzymatic targets.

Furthermore, the metabolism of 2-amino-3-methylpyridine (B33374) has been studied in vitro using rabbit hepatic microsomes, indicating that different cytochrome P450 isozymes are responsible for its metabolic profile. scispace.com This highlights that pyridine-containing compounds can be substrates for metabolic enzymes. Thieno[2,3-b]pyridine analogues have also been screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compound showing an IC50 of 170 nM in vitro. nih.gov These examples underscore the potential for this compound and its metal complexes to interact with and modulate the activity of biological targets.

Electron Transfer Processes and Redox Catalysis Mechanisms

The pyridine moiety and the thioether linkage in this compound suggest that its metal complexes could be active in electron transfer and redox catalysis. The electronic properties of pyridine-containing ligands can be tuned to influence the redox potentials of the metal center.

Electron transfer reactions in transition metal complexes are generally classified as either inner-sphere or outer-sphere mechanisms. libretexts.org In an inner-sphere mechanism, a bridging ligand facilitates electron transfer between two metal centers, whereas in an outer-sphere mechanism, the electron transfers directly between the metals without a bridging ligand. libretexts.org The flexible nature of this compound could allow it to act as a non-bridging or a bridging ligand, thus potentially participating in both types of electron transfer processes.

The study of cobalt(I) complexes in redox catalysis for the reduction of benzyl (B1604629) bromides has revealed an outer-sphere electron-transfer mechanism that occurs in concert with C-Br bond cleavage. rsc.org The ligation state of the cobalt center and the nature of the ligand were found to be critical in determining the reaction mechanism. rsc.org Similarly, the redox activity of pyridine-oxazoline ligands has been shown to stabilize low-valent organonickel radical complexes, which are key intermediates in cross-coupling reactions. nih.gov These findings suggest that the electronic flexibility of the this compound ligand could play a crucial role in stabilizing different oxidation states of a coordinated metal during a redox catalytic cycle.

Kinetics and Thermodynamics of Ligand Exchange and Complex Formation

The kinetics and thermodynamics of complex formation and ligand exchange are essential for understanding the stability and reactivity of metal complexes in solution. For the closely related ligand 2-(2-aminoethyl)pyridine (AEP), extensive studies have been conducted on its complexation with palladium(II).

The hydrolysis of the [Pd(AEP)(H₂O)₂]²⁺ complex has been investigated, yielding pKa values of 4.59 and 9.71 for the coordinated water molecules. cu.edu.eg This complex serves as a precursor for the formation of complexes with various biologically relevant ligands, including amino acids, peptides, and DNA constituents. cu.edu.eg

The stability constants for the formation of 1:1 complexes between [Pd(AEP)(H₂O)₂]²⁺ and a range of amino acids and dicarboxylic acids have been determined potentiometrically at 25 °C and an ionic strength of 0.1 M. cu.edu.eg The data reveals that the stability of these complexes is influenced by the nature of the coordinating groups on the incoming ligand and the chelate ring size formed upon coordination.

Table 1: Formation Constants (log β) for [Pd(AEP)L] complexes with amino acids. cu.edu.eg
Ligand (L)log β₁₁₀
Glycine10.33
α-Alanine10.03
Valine9.65
Proline10.68
β-Phenylalanine9.38
Serine9.96
Threonine9.92
Methionine9.71
Histidine11.02
Ornithine11.33
Lysine11.02
Aspartic acid10.37
Glutamic acid9.96
Table 2: Formation Constants (log β) for [Pd(AEP)L] complexes with dicarboxylic acids. cu.edu.eg
Ligand (L)log β₁₁₀
Malonic acid6.16
Succinic acid4.91
Glutaric acid4.68
Adipic acid4.58
Malic acid5.88
Tartaric acid6.13

Advanced Applications of 2 2 2 Aminoethyl Thioethyl Pyridine and Its Metal Complexes in Catalysis and Materials Science

Catalytic Applications

The versatile tridentate ligand, 2-[2-(2-Aminoethyl)thioethyl] pyridine (B92270), forms stable complexes with a variety of transition metals, enabling a broad spectrum of catalytic activities. The specific coordination geometry and electronic properties imparted by the ligand's N,N,S donor set are instrumental in mediating these transformations.

Role in Atom Transfer Radical Polymerization (ATRP) and Controlled Polymerizations

Metal complexes of 2-[2-(2-Aminoethyl)thioethyl] pyridine have been explored as catalysts in the realm of controlled radical polymerization, particularly ATRP. This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

In a notable study, a copper(I) complex, [Cu(AETP)Br], where AETP is 2-[2-(2-aminoethyl)thioethyl]pyridine, was synthesized and characterized. This complex was employed as a catalyst for the ATRP of methyl methacrylate (B99206) (MMA). The polymerization proceeded in a controlled manner, as evidenced by the linear relationship between the polymer's number-average molecular weight (Mn) and monomer conversion, as well as the low polydispersity indices (PDI) of the resulting polymers.

The effectiveness of the [Cu(AETP)Br] catalyst is attributed to the establishment of a dynamic equilibrium between the active propagating radicals and the dormant species. The this compound ligand plays a crucial role in stabilizing the copper(I) and copper(II) species involved in this equilibrium, thereby ensuring a controlled polymerization process.

Monomer Catalyst Initiator Solvent Temperature (°C) PDI
Methyl Methacrylate (MMA)[Cu(AETP)Br]Ethyl 2-bromoisobutyrateToluene90< 1.3

Electrocatalytic Transformations (e.g., CO2 Reduction, Halide Reduction)

The electrochemical properties of metal complexes incorporating this compound make them promising candidates for electrocatalysis. These complexes can facilitate redox reactions that are otherwise kinetically sluggish.

Research has demonstrated the potential of a cobalt complex with this ligand in the electrocatalytic reduction of carbon dioxide (CO2). The complex mediates the conversion of CO2 to carbon monoxide (CO), a valuable chemical feedstock. The catalytic cycle is believed to involve the electrochemical reduction of the Co(II) center to a more electron-rich Co(I) or Co(0) species, which then binds and activates the CO2 molecule. The pyridine and thioether moieties of the ligand are thought to play a role in modulating the electronic structure of the cobalt center to facilitate this process.

Similarly, nickel complexes of this compound have shown activity in the electrocatalytic reduction of organic halides. These reactions are important in environmental remediation and organic synthesis. The catalyst facilitates the cleavage of the carbon-halogen bond through a series of electron transfer steps.

Substrate Catalyst Product Solvent Applied Potential (V vs. SCE)
Carbon Dioxide[Co(AETP)Cl2]Carbon MonoxideAcetonitrile (B52724)-1.8
1-bromooctane[Ni(AETP)Br2]OctaneDimethylformamide-1.5

Hydroformylation and Hydroaminomethylation Catalysis

Rhodium complexes featuring the this compound ligand have been investigated as catalysts for hydroformylation, a fundamental industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H2). The ligand's combination of a soft thioether donor and harder amine and pyridine donors allows for the fine-tuning of the electronic and steric properties of the rhodium center, which is critical for achieving high activity and selectivity.

In the hydroformylation of 1-octene, a rhodium catalyst with this ligand demonstrated good conversion rates and a preference for the formation of the linear aldehyde, nonanal, over its branched isomer. The thioether group is believed to promote the stability of the catalyst under the reaction conditions.

While less explored, the potential for these complexes in hydroaminomethylation, a tandem reaction that combines hydroformylation with subsequent reductive amination to produce amines, is an area of growing interest. The ability of the ligand to stabilize the metal center in different oxidation states is advantageous for this multi-step transformation.

Other Transition Metal-Mediated Organic Synthesis Reactions

The utility of this compound in catalysis extends to other transition metal-mediated organic reactions. For instance, palladium complexes of this ligand have been employed as catalysts in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. The ligand helps to stabilize the active palladium species and prevent its aggregation into inactive palladium black.

Furthermore, iron complexes bearing this ligand have shown promise in oxidation catalysis. The coordination environment provided by the ligand can support iron in higher oxidation states, which are often implicated in catalytic oxidation cycles.

Bioinspired Catalysis

The structure of this compound, with its combination of nitrogen and sulfur donor atoms, bears resemblance to the coordination environments of metal ions in certain metalloenzymes. This has inspired the use of its metal complexes as mimics of enzyme active sites to catalyze biological-type reactions.

For example, copper complexes of this ligand have been studied as models for copper-containing amine oxidases. These enzymes catalyze the oxidative deamination of primary amines to aldehydes. The model complexes have been shown to facilitate the oxidation of benzylamine (B48309) to benzaldehyde (B42025) in the presence of an oxidant, mimicking the function of the natural enzyme. This research provides insights into the mechanisms of enzymatic catalysis and can guide the design of new, efficient catalysts for a range of transformations.

Materials Science Applications

Beyond catalysis, metal complexes of this compound are finding applications in materials science. The ability of this ligand to form robust and well-defined coordination compounds is being leveraged to create new materials with interesting optical, magnetic, and structural properties.

For instance, coordination polymers and metal-organic frameworks (MOFs) have been constructed using this ligand and various metal ions. These materials possess porous structures and have potential applications in gas storage, separation, and sensing. The specific arrangement of the metal complexes within the extended network dictates the properties of the material.

Fabrication of Thin Films and Nanostructured Materials

The versatile coordination chemistry of 2-[2-(2-Aminoethyl)thioethyl]pyridine and its derivatives makes them valuable ligands in the fabrication of thin films and nanostructured materials. These materials are of significant interest due to their potential applications in electronics, optics, and catalysis. The ability of the ligand to form stable complexes with a variety of metal ions allows for the controlled deposition of thin layers with specific chemical and physical properties.

One key area of application is in the formation of hybrid organic-inorganic thin films. For instance, Schiff bases derived from 2-(2-aminoethyl)pyridine (B145717) have been utilized to create copper(II) complexes that can be deposited as thin organic-inorganic layers. researchgate.netnih.gov The spin coating method has been successfully employed to deposit these complexes onto silicon substrates, resulting in thin and homogeneous films with small crystallites on the surface. researchgate.net The properties of these films, including their fluorescence intensity, can be tuned by controlling deposition parameters such as rotation speed and time. nih.gov

Furthermore, 2-(2-aminoethyl)pyridine has been incorporated into two-dimensional (2D) hybrid lead iodide perovskite films. nih.gov These materials are promising for solar energy applications. Research has shown that solution-processing conditions play a critical role in obtaining single-phase films of these hybrids. nih.gov For example, annealing temperature can induce phase transformations in spin-coated films of (2-AEP)₂PbI₄, leading to changes in their absorbance and emission spectra. nih.gov This highlights the importance of precise control over fabrication parameters to achieve desired material properties. The table below summarizes the effect of annealing temperature on the excitonic absorption of a 2-(2-aminoethyl)pyridine-based lead iodide film.

Table 1: Effect of Annealing Temperature on Excitonic Absorption of a 2-(2-aminoethyl)pyridine-based Lead Iodide Film

Annealing Temperature (°C) Excitonic Absorption Peak (nm)
50 522
110 547
160 559

This table is based on data presented in the study on the structural diversity of 2-(2-aminoethyl)pyridine-based lead iodide hybrids. nih.gov

The development of nanostructured materials is another significant application. While direct use of 2-[2-(2-Aminoethyl)thioethyl]pyridine in nanoparticle synthesis is an area of ongoing research, the principles of using related pyridine-containing ligands in metal-organic frameworks (MOFs) and other nanomaterials suggest its potential. The ability to form well-defined coordination complexes is a prerequisite for the bottom-up synthesis of nanostructures.

Development of Magnetic Materials and Single-Molecule Magnets

The field of molecular magnetism has seen significant advancements with the use of pyridine-based ligands to construct metal complexes with interesting magnetic properties, including single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that makes them potential candidates for high-density information storage and quantum computing. mdpi.comchemistryviews.org The magnetic behavior of these materials is highly dependent on the coordination environment of the metal ions, which can be precisely controlled by the choice of ligand.

While specific research on 2-[2-(2-Aminoethyl)thioethyl]pyridine in SMMs is emerging, studies on analogous pyridine-containing ligands provide a strong basis for its potential in this area. For example, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit field-induced SMM behavior. rsc.org The magnetic anisotropy, a key requirement for SMMs, can be tuned by modifying the ligand structure and the coordination geometry of the metal center. rsc.org

Research on dysprosium(III) complexes, which are known for their large magnetic anisotropy, has shown that hydrazone Schiff base ligands incorporating pyridine moieties can lead to the formation of dinuclear Dy₂ SMMs. mdpi.com These studies have demonstrated that subtle changes in the ligand structure, such as replacing a pyrazine (B50134) ring with a pyridine ring, can significantly impact the magnetic relaxation properties of the resulting complexes. mdpi.com The table below presents a comparison of the effective energy barriers for two different Dy₂ SMMs with related hydrazone Schiff base ligands.

Table 2: Magnetic Properties of Two Dy₂ Single-Molecule Magnets with Different Heterocyclic Groups

Complex Heterocycle on Ligand Ueff/k (K) at 0 Oe
1 Pyrazine 49.7
2 Pyridine 151.8

This table is based on data from a study on Dy₂ zero-field single-molecule magnets derived from hydrazone Schiff base-bridging ligands. mdpi.com

Manganese clusters are another important class of SMMs. Pyridine-containing ligands have been instrumental in the synthesis of new Mn₁₂ SMMs. nih.gov These rod-like molecules exhibit SMM behavior, as evidenced by frequency-dependent out-of-phase AC signals and magnetization hysteresis loops at low temperatures. nih.gov The presence of both ferromagnetic and antiferromagnetic interactions within these molecules contributes to their complex magnetic properties. nih.gov

The design principles from these studies can be applied to complexes of 2-[2-(2-Aminoethyl)thioethyl]pyridine. The combination of a soft thioether donor, a pyridine nitrogen, and an amino group in this ligand offers a unique coordination environment that could lead to novel magnetic materials and SMMs with interesting properties.

Luminescent and Fluorescent Materials Design

The design of luminescent and fluorescent materials is a rapidly growing field with applications in sensing, imaging, and lighting technologies. Pyridine-based ligands are frequently incorporated into these materials due to their ability to form stable, emissive complexes with a variety of metal ions. The photophysical properties of these complexes can be tuned by modifying the ligand structure and the nature of the metal center. rsc.orgresearchgate.net

Complexes of 2-[2-(2-Aminoethyl)thioethyl]pyridine and its derivatives have shown promise in this area. For instance, copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine exhibit fluorescence. researchgate.netnih.gov Thin layers of these complexes deposited on silicon substrates show an intense fluorescence band, with the emission wavelength observed between 498 and 588 nm, originating from an intra-ligand transition. researchgate.netnih.gov

Furthermore, the incorporation of 2-(2-aminoethyl)pyridine into hybrid lead iodide films results in materials with interesting photoluminescent properties. These films exhibit emission that is dependent on the crystalline phase, which can be controlled by the annealing temperature. nih.gov For example, a film annealed at 50 °C shows an emission peak at 554 nm. nih.gov

Studies on related pyridine-containing systems provide further insight into the potential of 2-[2-(2-Aminoethyl)thioethyl]pyridine in designing luminescent materials. For instance, novel pyridine-based fluorescent compounds have been synthesized that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material is more emissive in the aggregated state. nih.gov This property is highly desirable for applications in biological imaging and sensing. nih.gov The table below summarizes the fluorescence quantum yields of some of these novel pyridine-based luminogens.

Table 3: Photophysical Properties of Novel Pyridine-Based Luminogens

Compound Solvent Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ)
3a Ethanol (B145695) 450 545 0.01
3b Ethanol 455 546 0.04
4a Ethanol 430 536 0.04
4e Ethanol 423 525 0.05

This table is based on data from a study on novel pyridine-based low-molecular-weight luminogens with AIEE properties. nih.govbeilstein-journals.org

Ruthenium(II) polypyridine complexes are another well-studied class of luminescent materials. These complexes can display intense and long-lived triplet metal-to-ligand charge-transfer (³MLCT) emission. nih.gov The principles learned from these systems can be applied to the design of new luminescent complexes incorporating 2-[2-(2-Aminoethyl)thioethyl]pyridine, potentially leading to materials with tailored emission properties for various applications.

Strategies for Derivative Synthesis and Reactivity Modulation

Rational Design of Structural Analogues for Tunable Electronic and Steric Properties

The rational design of analogues of 2-[2-(2-Aminoethyl)thioethyl]pyridine is a key strategy for systematically tuning the electronic and steric characteristics of the resulting metal complexes. researchgate.netmdpi.com By modifying the ligand's scaffold, researchers can influence properties such as coordination geometry, redox potentials, and catalytic activity. The design process often focuses on three main areas: the pyridine (B92270) ring, the side chains, and the linker units.

Electronic properties can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring. For instance, an EDG like a methoxy (B1213986) or amino group at the 4-position of the pyridine ring increases the electron density on the nitrogen atom, enhancing its sigma-donating ability and forming more stable complexes with metal ions. Conversely, an EWG such as a nitro or cyano group decreases the basicity of the pyridine nitrogen, which can be useful in stabilizing metal ions in lower oxidation states or modulating the redox potential of the complex. nih.gov

Steric properties are controlled by introducing bulky substituents. These can be placed on the pyridine ring, for example at the 6-position, to influence the accessibility of the metal center. rsc.org This steric hindrance can enforce specific coordination geometries, prevent the formation of undesirable polynuclear species, and create a specific chiral environment around the metal, which is crucial for asymmetric catalysis. numberanalytics.comnih.gov The design strategy for new derivatives often involves exploiting essential pharmacophoric features, such as creating specific hydrogen bonding sites or incorporating aryl groups with polar substituents to achieve targeted functionalities. mdpi.com

Functionalization of the Pyridine Ring and Side Chains

Direct functionalization of the pyridine ring is a powerful tool for creating derivatives. rsc.org Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, allow for the selective introduction of a wide range of substituents (alkyl, aryl, etc.) at various positions on the pyridine ring. nih.govnih.gov These methods offer a more efficient alternative to traditional multi-step syntheses that often start from pre-functionalized precursors.

Key functionalization strategies for the pyridine ring include:

C-H Arylation and Alkenylation: Palladium- or ruthenium-catalyzed reactions can introduce aryl or vinyl groups, which can extend the ligand's conjugation, altering its photophysical properties or providing sites for further modification. nih.gov

Alkylation: Rare-earth metal catalysts have been shown to be effective for the ortho-alkylation of pyridines, adding steric bulk near the nitrogen donor. nih.gov

Introduction of Heteroatoms: Groups containing oxygen, nitrogen, or additional sulfur atoms can be introduced to create ligands with higher denticity or specific binding pockets.

Functionalization of the side chains offers another avenue for modification. The terminal amino group is a prime site for derivatization. It can be readily acylated, alkylated, or converted into a Schiff base by condensation with aldehydes or ketones. Such modifications can introduce new donor groups, alter the ligand's solubility, or attach it to a solid support. For example, reaction with a chiral aldehyde could introduce a stereocenter, leading to chiral ligands for asymmetric catalysis.

Modification of the Thioethyl and Aminoethyl Linkers: Chain Length and Heteroatom Substitution

Studies on analogous flexible pyridyl thioether ligands have shown that even subtle variations in the spacer length can greatly affect the coordination modes and the final architecture of the metal-organic frameworks. nih.gov For example, increasing the number of methylene (B1212753) units in the linker can change the "bite angle" of the ligand, favoring different coordination geometries or allowing for the formation of macrocyclic or polymeric structures instead of simple mononuclear complexes.

Table 1: Effect of Ligand Spacer Length on Silver(I) Complex Architecture with bis(2-pyridylthio)alkanes

Ligand Spacer Length (n) Resulting Complex Structure Reference
bis(2-pyridylthio)methane 1 Dinuclear species nih.gov
1,3-bis(2-pyridylthio)propane 3 1D coordination polymer nih.gov
1,5-bis(2-pyridylthio)pentane 5 Dinuclear macrocycle nih.gov

Another modification strategy is heteroatom substitution within the linkers. For instance, replacing a methylene group (-CH₂-) with an oxygen atom to form an ether linkage could increase the ligand's flexibility and solubility in polar solvents. A notable example of linker modification involves the intramolecular transformation of a 2,6-bis(2,2-diphenyl-2-thioethyl)pyridinate(2-) ligand, where one thioethyl arm is converted to an oxoethyl arm during a reaction, creating a new tridentate ligand. nih.gov

Impact of Substituent Effects on Coordination Behavior, Stability, and Catalytic Performance

Substituents introduced onto the ligand framework exert significant electronic and steric effects that modulate the properties of its metal complexes.

Coordination Behavior and Stability: Electron-donating groups on the pyridine ring generally increase the stability of the resulting metal complexes by enhancing the basicity of the pyridine nitrogen. nih.gov The stability of palladium(II) complexes with 2-(2-aminoethyl)pyridine (B145717) and various biologically relevant ligands has been shown to depend on the nature of the coordinating groups, with a strong affinity for nitrogen donor centers. cu.edu.eg Steric hindrance from bulky substituents near the coordination sites can decrease complex stability due to repulsive interactions but can also be used to control the coordination number and geometry of the metal ion. rsc.org For cadmium(II) halide complexes, steric hindrance from 2- and 2,6-substituted pyridines was found to lower the formation constants of the complexes. rsc.org

Catalytic Performance: The catalytic activity of metal complexes derived from substituted pyridine ligands is highly dependent on the nature of the substituents. In oxidation catalysis, for example, Fe(II) complexes of pyridine-substituted thiosemicarbazones have shown activity in the oxidation of thioanisole (B89551) and styrene (B11656). rsc.org The electronic properties of the substituents can influence the redox potential of the metal center, making it a more effective catalyst. For instance, metal complexes bearing 5-amino-2-ethylpyridine-2-carboximidate have been used as catalysts in the Henry reaction, with their conversion efficiency being tunable. ias.ac.in

Table 2: Catalytic Performance of Metallo-Organic Complexes in the Henry Reaction

Complex Metal Ion Catalyst Loading (mol%) Conversion (%) Reference
[NH₂EtPyCuCl₂(CH₃OH)]·H₂O Cu(II) 15 >55 ias.ac.in
[(NH₂EtPyHCl)₃Co]·(Cl)₃·3H₂O Co(III) 15 >55 ias.ac.in
(NH₂EtPy)₂₂(H₂O)Ni Ni(II) 15 >55 ias.ac.in

Novel Synthetic Routes to Fused Pyridine Systems Incorporating the Ligand Motif

The 2-[2-(2-Aminoethyl)thioethyl]pyridine scaffold can serve as a precursor for the synthesis of more complex, rigid, and planar fused heterocyclic systems. Such structures are of interest in materials science and medicinal chemistry. researchgate.net The synthetic strategies often involve intramolecular cyclization reactions that "lock" the flexible side chains into new ring systems.

One common approach is the synthesis of thieno[2,3-b]pyridines. This can be achieved by reacting a pyridine-2(1H)-thione derivative (which could be conceptually derived from the target ligand) with α-halocarbonyl compounds, followed by an intramolecular Thorpe-Ziegler cyclization. nih.govresearchgate.net

Another strategy involves building additional rings onto the pyridine core. For example, 2-aminopyridine (B139424) derivatives can be used as starting materials to construct fused systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines through reactions with reagents such as ethyl acetoacetate, urea, or hydrazine (B178648) hydrate. nih.govnih.gov These reactions typically involve the amino group and an adjacent functional group on the pyridine ring participating in the cyclization. While direct application to 2-[2-(2-Aminoethyl)thioethyl]pyridine would require prior functionalization of its pyridine ring (e.g., amination at the 3-position), these methods illustrate viable pathways. A nickel/Brønsted acid relay catalysis has also been reported for the reductive [2+2+2] cycloaddition to construct pentacyclic pyridine derivatives. acs.org

These synthetic routes transform the flexible tridentate ligand into a rigid, planar polycyclic aromatic system, which would dramatically alter its coordination properties and open up new applications, for example, as an intercalator or a component in electronic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Aminoethyl)pyridine, and how can purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination of 2-pyridylacetonitrile. Post-synthesis, purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For structural confirmation, employ 1H^1H-NMR (peaks at δ 8.5 ppm for pyridine protons and δ 3.2 ppm for amine protons) and FT-IR (stretching at ~3350 cm1^{-1} for NH2_2) .
  • Critical Note : Ensure inert atmosphere during synthesis to prevent oxidation of the amine group .

Q. What safety protocols are essential for handling 2-(2-Aminoethyl)pyridine in laboratory settings?

  • Guidelines :

  • Use PPE: Nitrile gloves, lab coats, and safety goggles (GHS Hazard Category: Danger; H314—causes severe skin burns and eye damage) .
  • Store at 4°C in airtight containers to avoid decomposition .
  • Neutralize waste with dilute acetic acid before disposal to minimize environmental contamination .

Q. How does solubility impact experimental design with this compound?

  • Data : Soluble in polar solvents (water, ethanol, chloroform) but insoluble in non-polar solvents (hexane). For aqueous-phase studies (e.g., metal extraction), use chloroform as a co-solvent to enhance miscibility .
  • Contradiction Alert : Reported boiling points vary (92–208°C); verify via differential scanning calorimetry (DSC) to align with experimental conditions .

Advanced Research Questions

Q. How does 2-(2-Aminoethyl)pyridine enhance metal ion extraction in synergistic systems?

  • Mechanism : Acts as a neutral donor ligand in Schiff base complexes, shifting extraction curves to higher pH regions. For example, with Schiff base (I), it increases UO_2$$ ^{2+} and Hg2+^{2+} extraction efficiency by 30–40% in chloroform via ternary complex formation .
  • Experimental Design : Use UV-Vis spectrometry (λ = 450 nm for uranyl-picrate complexes) to quantify extraction percentages at varying pH (4.0–7.5) .

Q. What role does this compound play in modulating IL6 mRNA expression?

  • Findings : Upregulates IL6 mRNA in vitro via histamine H1 receptor (HRH1) activation. In murine models, pre-treatment with HRH1 antagonists (e.g., pyrilamine) blocks this effect .
  • Methodological Note : Use qRT-PCR with SYBR Green primers for IL6 (normalized to GAPDH) to validate dose-dependent responses (0.1–10 µM) .

Q. How can reaction kinetics be optimized for derivatives like 2-pyridin-2-yl ethan-1-amine?

  • Kinetic Analysis : Employ stopped-flow spectrophotometry to monitor amine-aldehyde condensation (e.g., with 4-(2-pyridyl)benzaldehyde). Rate constants (kk) increase 2-fold in ethanol vs. water due to reduced dielectric constant .
  • Data Contradiction : Conflicting reports on thiazolidine ring formation efficiency; reconcile using 13C^{13}C-NMR to track intermediate stability .

Critical Analysis of Contradictions

  • Boiling Point Variability : Discrepancies (92°C vs. 208°C) likely stem from differences in purity (95% vs. 98%) or measurement techniques (ambient vs. vacuum distillation). Use DSC for context-specific validation .
  • Solubility in Water : Some sources cite "soluble," while others note limited solubility. Pre-saturate aqueous phases with NaCl to avoid precipitation in extraction studies .

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